molecular formula C6H10N2O4 B3354456 3,6-Dihydroxy-1,4-dimethylpiperazine-2,5-dione CAS No. 59417-39-9

3,6-Dihydroxy-1,4-dimethylpiperazine-2,5-dione

Cat. No.: B3354456
CAS No.: 59417-39-9
M. Wt: 174.15 g/mol
InChI Key: BMRAIUZOEQBBAN-UHFFFAOYSA-N
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Description

3,6-Dihydroxy-1,4-dimethylpiperazine-2,5-dione is an organic compound with the molecular formula C6H10N2O4 It is characterized by a six-membered piperazine ring substituted with two hydroxyl groups and two methyl groups

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with simple amines and diols.

    Reaction Conditions: A common synthetic route involves the cyclization of N,N’-dimethyl-1,2-diaminoethane with glyoxal under acidic conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate ring closure and formation of the piperazine core.

    Purification: The crude product is purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures consistent quality and scalability of the production process.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents and conditions used.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

3,6-Dihydroxy-1,4-dimethylpiperazine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 3,6-Dihydroxy-1,4-dimethylpiperazine-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Piperazine: A simpler analog without the hydroxyl and methyl substitutions.

    1,4-Dimethylpiperazine: Lacks the hydroxyl groups present in 3,6-Dihydroxy-1,4-dimethylpiperazine-2,5-dione.

    3,6-Dihydroxypiperazine: Similar structure but without the methyl groups.

Uniqueness: this compound is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential for forming specific interactions with biological targets, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3,6-dihydroxy-1,4-dimethylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-7-3(9)5(11)8(2)6(12)4(7)10/h3,6,9,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRAIUZOEQBBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C(C1=O)O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483060
Record name 3,6-DIHYDROXY-1,4-DIMETHYLPIPERAZINE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59417-39-9
Record name 3,6-DIHYDROXY-1,4-DIMETHYLPIPERAZINE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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